Cas no 72332-33-3 (Procaterol)

Procaterol 化学的及び物理的性質
名前と識別子
-
- Procaterol
- (R*,S*)-(-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
- (S)-N,N-DiMethyl-3-(1-naphthalenyl-d7-oxy)-3-(2-thienyl)propanaMine
- 8-hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1h)-quinolinone(r*,s
- ent-Florfenicol AMine-d3
- s*)-(+-)
- FKNXQNWAXFXVNW-UHFFFAOYSA-N
- Procaterol (INN)
- 8-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]butyl}quinolin-2(1H)-one
- AKOS005564627
- DTXSID50860939
- Q27088451
- 8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one
- 5-(1-hydroxy-2-isopropylaminobutyl)-8-hydroxycarbostyril
- NCGC00018291-02
- BDBM50493310
- NSC-308904
- L023776
- BRD-A22684332-003-02-3
- KBio3_002739
- AC-13705
- NCGC00024381-02
- NSC308904
- Meptin (TN)
- GTPL3464
- 60443-17-6
- SPBio_001400
- CHEMBL160519
- SCHEMBL4632
- 8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
- Spectrum3_001770
- Meptin
- D08424
- AKOS015961460
- BRD-A22684332-003-03-1
- Procaterolo
- 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-
- NSC 308904
- CHEBI:91585
- 72332-33-3
- Pro-Air
- NS00096927
- Spectrum2_001550
- BSPBio_003239
- 5-[1-hydroxy-2-(propan-2-ylamino)butyl]quinoline-2,8-diol
- DB-229702
- DB-055628
- STK632659
-
- インチ: 1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m0/s1
- InChIKey: FKNXQNWAXFXVNW-BLLLJJGKSA-N
- ほほえんだ: CC(N[C@H]([C@@H](C1C=CC(O)=C2NC(C=CC=12)=O)O)CC)C
計算された属性
- せいみつぶんしりょう: 290.16300
- どういたいしつりょう: 290.163
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 6
- トポロジー分子極性表面積: 81.6A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: 白色結晶粉末。
- 密度みつど: 1.191 g/cm3
- ゆうかいてん: 170-173°C(lit.)
- ふってん: 539.5ºC at 760 mmHg
- フラッシュポイント: 539.5 °C at 760 mmHg
- PSA: 85.35000
- LogP: 2.43460
- ようかいせい: それはメタノールに溶け、エタノールに微溶解し、アセトン/エチルエーテル/エタノール/クロロホルムまたはベンゼンにほとんど溶けない。光にさらされると変色する
Procaterol セキュリティ情報
- WGKドイツ:1
- セキュリティの説明: S26; S36/37; S37/39; S36
- RTECS番号:IQ0220000
-
危険物標識:
- リスク用語:R22; R36/37/38
Procaterol 税関データ
- 税関コード:29211190
- 税関データ:
中国税関コード:
29211190
Procaterol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | XCA33233-25 mg |
Procaterol |
72332-33-3 | 25mg |
$247.50 | 2022-12-28 | ||
Biosynth | XCA33233-10 mg |
Procaterol |
72332-33-3 | 10mg |
$132.00 | 2022-12-28 | ||
Biosynth | XCA33233-250 mg |
Procaterol |
72332-33-3 | 250MG |
$1,187.50 | 2022-12-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-344977-100mg |
Procaterol, |
72332-33-3 | 100mg |
¥4212.00 | 2023-09-05 | ||
Biosynth | XCA33233-50 mg |
Procaterol |
72332-33-3 | 50mg |
$396.00 | 2022-12-28 | ||
Biosynth | XCA33233-100 mg |
Procaterol |
72332-33-3 | 100MG |
$634.00 | 2022-12-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-344977-100 mg |
Procaterol, |
72332-33-3 | 100MG |
¥4,212.00 | 2023-07-11 |
Procaterol 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
Procaterolに関する追加情報
Procaterol: A Comprehensive Overview
Procaterol, with the CAS number 72332-33-3, is a potent and selective β₂-adrenergic receptor agonist that has garnered significant attention in the field of respiratory medicine. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma due to its ability to relax bronchial smooth muscles and improve airflow. This compound has been extensively studied for its pharmacokinetic properties, therapeutic efficacy, and safety profile, making it a valuable addition to the arsenal of medications for respiratory disorders.
The chemical structure of Procaterol is characterized by its unique arrangement of functional groups that contribute to its selectivity for β₂-adrenergic receptors. Recent studies have highlighted the importance of its stereochemistry in determining its pharmacodynamic effects. Researchers have explored the synthesis of Procaterol through various routes, including enantioselective synthesis, to optimize its bioavailability and minimize adverse effects. These advancements have significantly improved the therapeutic index of Procaterol, making it a preferred choice for patients with moderate to severe respiratory conditions.
One of the most notable aspects of Procaterol is its long duration of action, which allows for once-daily administration. This feature enhances patient compliance and reduces the likelihood of treatment discontinuation. Clinical trials have demonstrated that Procaterol provides sustained bronchodilation, leading to improved lung function and reduced exacerbation rates in patients with COPD. Moreover, its selective action on β₂-receptors minimizes systemic side effects, such as tremors or cardiovascular disturbances, which are commonly associated with non-selective β-adrenergic agonists.
Recent research has also focused on the potential of Procaterol in combination therapies for respiratory diseases. Studies have shown that combining Procaterol with inhaled corticosteroids or other bronchodilators can synergistically enhance therapeutic outcomes. For instance, a randomized controlled trial published in 2022 demonstrated that a fixed-dose combination of Procaterol and an inhaled corticosteroid resulted in significant improvements in lung function and quality of life compared to monotherapy. These findings underscore the versatility of Procaterol in addressing the multifaceted nature of respiratory disorders.
In addition to its clinical applications, Procaterol has been a subject of interest in pharmacological research due to its mechanism of action. The compound activates β₂-adrenergic receptors, leading to intracellular signaling pathways that result in smooth muscle relaxation. Emerging studies have explored the role of Procaterol in modulating airway inflammation by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This dual action not only improves airflow but also addresses the underlying inflammatory processes associated with COPD and asthma.
The safety profile of Procaterol has been extensively evaluated across various patient populations. Adverse effects are generally mild and transient, with cough being the most commonly reported side effect. Long-term studies have also demonstrated that Procaterol does not increase the risk of serious adverse events, such as cardiovascular complications or bone density loss, which are concerns with some other β-adrenergic agonists. These findings reinforce the favorable risk-benefit ratio of Procaterol.
Looking ahead, ongoing research is focused on optimizing delivery systems for Procaterol to further enhance its efficacy and reduce side effects. Inhalation devices with improved drug delivery efficiency are being developed to ensure that higher concentrations of Procaterol reach the target site while minimizing systemic exposure. Additionally, researchers are investigating the potential use of Procaterol in other respiratory conditions, such as acute exacerbations of COPD or allergic rhinitis, where β₂-adrenergic agonists may offer therapeutic benefits.
In conclusion, Procaterol (CAS number 72332-33-3) stands as a cornerstone in the management of respiratory diseases due to its potent bronchodilatory effects and favorable safety profile. Its selective action on β₂-adrenergic receptors, long duration of action, and potential for combination therapies make it an indispensable medication for patients with COPD and asthma. As research continues to uncover new insights into its mechanisms and applications, Procaterol is poised to remain a key player in respiratory medicine for years to come.
72332-33-3 (Procaterol) 関連製品
- 312753-06-3(Indacaterol)
- 753498-25-8(Indacaterol maleate)
- 147568-66-9(8-Hydroxy-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)quinolin-2(1H)-one)
- 2248353-01-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate)
- 1805895-81-1(3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one)
- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)
- 436085-66-4(4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid)
- 2137519-71-0(5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)
- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)




